molecular formula C9H12ClN3OS B5312641 5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide

5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide

Cat. No.: B5312641
M. Wt: 245.73 g/mol
InChI Key: ZODRBWWWARYYSS-UHFFFAOYSA-N
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Description

5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group at the 5-position, a methylsulfanyl group at the 2-position, and a propyl group attached to the carboxamide at the 4-position of the pyrimidine ring.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c1-3-4-11-8(14)7-6(10)5-12-9(13-7)15-2/h5H,3-4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODRBWWWARYYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC(=NC=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the chlorination of a pyrimidine derivative followed by the introduction of the methylsulfanyl group and the propyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure regioselectivity and yield optimization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of 5-hydro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylsulfanyl-pyrimidin-4-ol: Similar structure but with a hydroxyl group instead of a carboxamide.

    2-methylsulfanyl-pyrimidin-5-ol: Lacks the chloro and propyl groups.

    5-(2-chloro-phenyl)-pyrimidin-4-ol: Contains a phenyl group instead of the propyl group.

Uniqueness

5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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